Inosine-3',5'-cyclic-monophosphate sodium
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Overview
Description
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one is a complex organic compound with significant potential in medical and scientific research. This compound has been studied for its potential therapeutic applications, particularly in the treatment of retinitis pigmentosa, a group of hereditary diseases that lead to progressive vision loss .
Preparation Methods
The synthesis of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves several stepsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product .
Industrial production methods for this compound are still under development, as it is primarily used in research settings. scaling up the synthesis would likely involve optimizing the reaction conditions and using continuous flow reactors to increase efficiency and reduce costs.
Chemical Reactions Analysis
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups that alter the compound’s biological activity.
Scientific Research Applications
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and developing new synthetic methodologies.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one involves its interaction with specific molecular targets. In the case of retinitis pigmentosa, the compound is believed to work by blocking the action of protein kinase G, an enzyme involved in the toxic effects of cGMP on retinal cells. By inhibiting this enzyme, the compound helps to reduce cell death and improve retinal function .
Comparison with Similar Compounds
Sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one can be compared to other similar compounds, such as:
- Sodium (4aR,6R,7R,7aS)-6-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate 2-oxide
- Sodium (4aR,6R,7R,7aS)-6-(6-amino-8-((4-chlorophenyl)thio)-9H-purin-9-yl)-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate 2-oxide
These compounds share similar structural features but differ in their functional groups and specific biological activities. The unique combination of functional groups in sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-3H-purin-6-one contributes to its distinct mechanism of action and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N4NaO7P |
---|---|
Molecular Weight |
352.17 g/mol |
IUPAC Name |
sodium;9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16);/q;+1/p-1 |
InChI Key |
NXWQZRSAJCXYBP-UHFFFAOYSA-M |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
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